Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,6-diisocyanatohexane;1,3-diisocyanato-2-methylbenzene;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol
Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,6-diisocyanatohexane;1,3-diisocyanato-2-methylbenzene;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol
Brand Name:
Vulcanchem
CAS No.:
100545-61-7
VCID:
VC0025069
InChI:
InChI=1S/C9H6N2O2.C8H12N2O2.C6H10O4.C6H14O2.C5H12N2O2.C5H12O2.C4H10O2.Na/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;11-7-9-5-3-1-2-4-6-10-8-12;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;6-2-4-7-3-1-5(8)9;1-5(2,3-6)4-7;5-3-1-2-4-6;/h2-4H,1H3;1-6H2;1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;7H,1-4,6H2,(H,8,9);6-7H,3-4H2,1-2H3;5-6H,1-4H2;/q;;;;;;;+1/p-1
SMILES:
CC1=C(C=CC=C1N=C=O)N=C=O.CC(C)(CO)CO.C(CCCN=C=O)CCN=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CNCCN)C(=O)[O-].[Na+]
Molecular Formula:
C43H75N6NaO16
Molecular Weight:
955.1 g/mol
Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,6-diisocyanatohexane;1,3-diisocyanato-2-methylbenzene;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol
CAS No.: 100545-61-7
Main Products
VCID: VC0025069
Molecular Formula: C43H75N6NaO16
Molecular Weight: 955.1 g/mol
CAS No. | 100545-61-7 |
---|---|
Product Name | Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,6-diisocyanatohexane;1,3-diisocyanato-2-methylbenzene;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol |
Molecular Formula | C43H75N6NaO16 |
Molecular Weight | 955.1 g/mol |
IUPAC Name | sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,6-diisocyanatohexane;1,3-diisocyanato-2-methylbenzene;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol |
Standard InChI | InChI=1S/C9H6N2O2.C8H12N2O2.C6H10O4.C6H14O2.C5H12N2O2.C5H12O2.C4H10O2.Na/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;11-7-9-5-3-1-2-4-6-10-8-12;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;6-2-4-7-3-1-5(8)9;1-5(2,3-6)4-7;5-3-1-2-4-6;/h2-4H,1H3;1-6H2;1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;7H,1-4,6H2,(H,8,9);6-7H,3-4H2,1-2H3;5-6H,1-4H2;/q;;;;;;;+1/p-1 |
Standard InChIKey | HHPHOCTZHDPWCK-UHFFFAOYSA-M |
Isomeric SMILES | CC1=C(C=CC=C1N=C=O)N=C=O.CC(C)(CO)CO.C(CCCN=C=O)CCN=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CNCCN)C(=O)[O-].[Na+] |
SMILES | CC1=C(C=CC=C1N=C=O)N=C=O.CC(C)(CO)CO.C(CCCN=C=O)CCN=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CNCCN)C(=O)[O-].[Na+] |
Canonical SMILES | CC1=C(C=CC=C1N=C=O)N=C=O.CC(C)(CO)CO.C(CCCN=C=O)CCN=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CNCCN)C(=O)[O-].[Na+] |
PubChem Compound | 23674306 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume